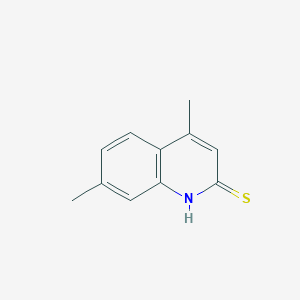

4,7-Dimethylquinoline-2-thiol

Description

Contextualization within Heterocyclic Organic Sulfur Chemistry

Heterocyclic compounds are a vast and vital class of organic molecules characterized by their cyclic structures containing at least one atom other than carbon, known as a heteroatom. britannica.comopenaccessjournals.com The most common heteroatoms are nitrogen, oxygen, and sulfur. uou.ac.in The presence of these heteroatoms imparts unique physical and chemical properties that differ significantly from their all-carbon counterparts. britannica.com This class of compounds is fundamental to life, forming the core of biochemical materials like nucleic acids, vitamins, and many natural products. britannica.comuou.ac.in

Within this broad field, organic sulfur chemistry focuses on compounds containing a carbon-sulfur bond. When a sulfur atom is incorporated into a heterocyclic ring, it gives rise to sulfur-containing heterocycles. britannica.com These compounds, such as the well-known thiophene, exhibit distinct properties and play a crucial role in various applications, from natural pigments to pharmaceuticals. britannica.comopenmedicinalchemistryjournal.com The combination of nitrogen and sulfur within a single heterocyclic system, as seen in thioquinolines, creates a fascinating subclass of molecules with complex reactivity and significant potential in medicinal chemistry and materials science. openmedicinalchemistryjournal.com The physicochemical properties and reactivity of these nitrogen-sulfur heterocycles are markedly different from their carbocyclic precursors due to the presence of unshared electron pairs and the electronegativity difference between the heteroatoms and carbon. openmedicinalchemistryjournal.com

Historical Development and Evolution of Quinoline-2-thiol (B7765226) Derivatives

The parent scaffold, quinoline (B57606), was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.gov This discovery opened the door to a rich field of chemistry, with quinoline and its derivatives becoming essential in the development of pharmaceuticals, including the first synthetic local anesthetic, cinchocaine. nih.gov The synthesis of the quinoline scaffold was significantly advanced by methods like the Friedländer synthesis in 1882, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone. nih.gov

The introduction of a thiol group at the 2-position of the quinoline ring gives rise to quinoline-2-thiol and its derivatives. Research into these "thioquinolines" has led to the development of various synthetic methods for thionation (the introduction of sulfur). mdpi.com Historically, these compounds have been of interest for their potential as synthetic intermediates and for their unique chemical properties. mdpi.com Over time, research has evolved from fundamental synthesis to exploring their applications as ligands for metal complexes, fluorescent sensors, and as precursors for more complex molecular architectures. researchgate.netacs.orgnih.govnih.gov

Structural Attributes and Unique Electronic Characteristics of the Quinoline-2-thiol Scaffold

The quinoline-2-thiol scaffold possesses distinct structural and electronic features, the most prominent being its existence in a tautomeric equilibrium. Tautomers are isomers of a compound that readily interconvert, and in this case, the equilibrium is between the quinoline-2-thiol form (containing a sulfur-hydrogen bond) and the 2(1H)-quinolinethione form (containing a carbon-sulfur double bond). researchgate.netnih.gov Quantum mechanical calculations and spectral data confirm that the thione tautomer is generally the more stable and major form. researchgate.net

This tautomerism is a critical determinant of the molecule's reactivity and properties. The electronic characteristics are defined by the fused aromatic ring system, which creates a delocalized pi-electron system. openaccessjournals.com The presence of the nitrogen heteroatom and the thione group influences the electron distribution across the molecule, making specific positions susceptible to nucleophilic or electrophilic attack. orientjchem.org For instance, nucleophilic substitution reactions often occur readily at the 2nd and 4th positions of the quinoline ring. orientjchem.org This electronic landscape is key to its utility as a building block in organic synthesis and its function in more complex systems.

Rationale for Dedicated Academic Investigation of 4,7-Dimethylquinoline-2-thiol

The specific compound, This compound , is a derivative of the parent quinoline-2-thiol scaffold. ontosight.ai Its molecular formula is C₁₁H₁₁NS, and it is also known by its tautomeric name, 4,7-dimethyl-1H-quinoline-2-thione. emolecules.comuni.lu

Key Identifiers for this compound:

| Identifier | Value |

|---|---|

| CAS Number | 64215-48-1 |

| Molecular Formula | C₁₁H₁₁NS |

| Molecular Weight | 189.28 g/mol |

Data sourced from multiple providers. emolecules.comscbio.cnaablocks.comenaminestore.com

The rationale for investigating this particular derivative stems from the influence of the two methyl groups (at positions 4 and 7) on the core quinoline-thiol structure. Substituents on the quinoline ring are known to significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. researchgate.net These modifications can fine-tune the compound's reactivity and its potential applications. For example, the synthesis of related dimethylquinoline derivatives, such as 4,7-dimethylquinoline-2-carboxaldehyde, has been explored to create new heterocyclic systems. asianpubs.org Academic investigation is driven by the need to understand how these specific substitutions affect the molecule's properties, such as its coordination chemistry with metals, its potential as a building block for larger functional molecules, and its photophysical characteristics. nih.govrsc.org

Overview of Current Research Landscape and Key Unanswered Questions

The current research landscape for quinoline-thiol derivatives is broad, with studies focusing on their roles in materials science and medicinal chemistry. ontosight.aimdpi.com They have been investigated for their ability to act as ligands in photocatalysts and as fluorescent sensors for detecting metals and changes in pH. researchgate.netacs.orgnih.gov The sulfur atom provides a soft binding site for metals, and the rigid quinoline framework makes them attractive components for creating structured molecular assemblies. acs.orgresearchgate.net

However, for the specific compound This compound , the publicly available research is less extensive than for the parent compound or other derivatives. ontosight.ai This points to several key unanswered questions:

What are the precise effects of the 4- and 7-methyl groups on the tautomeric equilibrium compared to the unsubstituted quinoline-2-thiol?

How does the substitution pattern of this compound influence its coordination properties with various metal ions? nih.gov

What are the detailed photophysical properties (e.g., fluorescence quantum yield, excited-state lifetime) of this specific derivative, and how can they be harnessed for sensor applications? researchgate.net

What is the full scope of its reactivity in organic synthesis, and what novel, functionalized quinoline structures can be accessed from it? nih.govacs.org

Scope and Objectives of Proposed Research Directions for this compound

Based on the current knowledge gaps, future research on this compound should be directed toward a systematic exploration of its fundamental properties and potential applications.

Proposed Research Objectives:

Comprehensive Physicochemical Characterization:

Undertake detailed spectroscopic analysis (NMR, IR, UV-Vis, and fluorescence) to quantify the tautomeric ratio in various solvents.

Determine the single-crystal X-ray structure to provide definitive data on its solid-state conformation and intermolecular interactions.

Exploration of Coordination Chemistry:

Synthesize and characterize a series of metal complexes using this compound as a ligand with transition metals (e.g., Platinum, Gold, Copper). nih.govnih.gov

Investigate the electrochemical and photochemical properties of these complexes to assess their potential in catalysis and materials science. acs.org

Synthetic Utility and Derivatization:

Explore its reactivity in various organic reactions, such as nucleophilic substitutions, to create a library of new, functionalized 4,7-dimethylquinoline (B3351950) derivatives. mdpi.com

Investigate its use in cycloaddition reactions or as a precursor for more complex heterocyclic systems. rsc.org

Evaluation for Functional Applications:

Screen the compound and its metal complexes for sensory capabilities, specifically as fluorescent probes for metal ions or other analytes. researchgate.net

Investigate its potential as a building block in the synthesis of organic materials with interesting electronic or photophysical properties.

This structured approach would systematically address the unanswered questions and fully elucidate the scientific potential of this compound, positioning it as a valuable tool in the broader field of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64215-48-1 |

|---|---|

Molecular Formula |

C11H11NS |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

4,7-dimethyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C11H11NS/c1-7-3-4-9-8(2)6-11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13) |

InChI Key |

VBWHJNKSSZEICG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=CC(=S)N2)C |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=S)N2)C |

solubility |

7.1 [ug/mL] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Optimization for 4,7 Dimethylquinoline 2 Thiol

Classical and Contemporary Synthetic Pathways to Quinoline-2-thiols

Cyclization Reactions for Quinoline (B57606) Ring Formation

A cornerstone in quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgmdpi.comresearchgate.net This method and its variations have been widely employed for creating the core quinoline structure. tandfonline.comnih.gov The reaction is versatile and can be catalyzed by various acids and bases. wikipedia.orgmdpi.com For the synthesis of 4,7-dimethylquinoline-2-thiol, a plausible Friedländer approach would involve the reaction of 2-amino-4-methylacetophenone with a suitable active methylene (B1212753) compound.

Another significant cyclization strategy involves the reaction of anilines with α,β-unsaturated carbonyl compounds, often referred to as the Doebner-von Miller reaction. tandfonline.com Furthermore, the cyclization of N-(2-alkynyl)anilines presents a modern route to substituted quinolines, proceeding via a 6-endo-dig electrophilic cyclization. nih.gov This method allows for the introduction of various substituents on the quinoline ring with good yields and under mild conditions. nih.gov

Thiolation/Thionation Strategies at the C-2 Position

Once the quinoline ring is formed, the introduction of a thiol group at the C-2 position is a critical step. A common strategy involves the conversion of a 2-chloroquinoline (B121035) derivative to the corresponding thiol. This can be achieved by reacting the 2-chloroquinoline with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). researchgate.netthieme-connect.de For instance, 2-chloro-4,7-dimethylquinoline (B1587218) can be thiolated to yield this compound.

Alternatively, direct thionation methods can be employed. The reaction of quinoline N-oxides with a thionating agent can also lead to the formation of quinoline-2-thiones.

Introduction of Alkyl Substituents at C-4 and C-7 Positions

The placement of methyl groups at the C-4 and C-7 positions is integral to the target molecule. The starting materials for the cyclization reaction are chosen to already contain these substituents. For example, in a Friedländer synthesis, 4-methylaniline can be used as a precursor to introduce the C-7 methyl group. The C-4 methyl group can be incorporated from the β-ketoester or a similar active methylene compound used in the condensation step.

One-step catalytic methods for producing alkyl-substituted quinolines have also been developed, offering a more direct route. acs.org These methods often involve multi-component reactions that combine anilines, aldehydes, and alkynes. acs.org

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for quinolines, aiming to reduce environmental impact and enhance efficiency. tandfonline.comijpsjournal.com

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. rsc.orgnih.gov The synthesis of quinoline-2-thiones has been successfully achieved using microwave-assisted techniques. rsc.orgtandfonline.comtandfonline.com For example, the cyclization of ortho-heteroaryl anilines with carbon disulfide in water under microwave irradiation provides a catalyst-free and additive-free method for synthesizing polyheterocyclic-fused quinoline-2-thiones in high yields. rsc.org This approach offers a significant improvement over conventional heating methods, which often require longer reaction times and may lead to lower yields. scienceijsar.com

The use of microwave assistance in Friedländer-type reactions has also been reported, providing rapid and efficient access to substituted quinolines. tandfonline.com These methods often utilize solid supports or catalysts to further enhance their efficiency and environmental friendliness. scienceijsar.com

| Reaction Type | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Cyclization of ortho-heteroaryl anilines and CS2 | Water, Microwave (140 °C) | 30 min | 51-99% | nih.gov |

| Condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) and thiourea | K2CO3, DMF, Microwave (160 W) | 9-10 min | High | tandfonline.com |

| Cyclization of 2-mercapto-3-formylquinolines | p-TsOH, Ethylene glycol, Microwave (300 W) | 5-6 min | Good | tandfonline.com |

Solvent-Free and Catalytic Systems for Reduced Environmental Impact

Solvent-free reaction conditions and the use of recyclable catalysts are key tenets of green chemistry. tandfonline.comnih.gov The synthesis of quinolines has been achieved under solvent-free conditions, often with the aid of solid acid catalysts or nanocatalysts. nih.govacs.org These methods not only reduce the use of hazardous organic solvents but also simplify product isolation and catalyst recovery. nih.gov

For instance, the Friedländer condensation has been carried out using catalysts like montmorillonite (B579905) K-10 and zeolite under solvent-free conditions, affording polysubstituted quinolines in good to high yields. tandfonline.com The use of nanocatalysts, such as Fe3O4 nanoparticles, has also been shown to be effective for quinoline synthesis, with the added benefit of easy magnetic separation and reuse of the catalyst. nih.gov The development of such catalytic systems is crucial for creating more sustainable and economically viable synthetic routes to compounds like this compound.

| Catalyst | Reaction Conditions | Product | Yield | Reference |

| Fe3O4 NPs-cell | Water, Reflux | Pyrimido[4,5-b]quinolones | 88-96% | nih.gov |

| Montmorillonite K-10, Zeolite, or nano-crystalline sulfated zirconia | Ethanol, Mild conditions | Poly-substituted quinolines | 70-93% | tandfonline.com |

| Malic acid | Solvent-free, 55-80 °C | Multisubstituted quinolines | 72-95% | tandfonline.com |

Optimization of Reaction Parameters and Yield Enhancement Strategies

The efficient synthesis of this compound is crucial for its application in further chemical transformations and biological studies. Optimization of reaction conditions is key to maximizing yield and purity.

Temperature, Pressure, and Catalyst Loading Effects

The synthesis of quinoline derivatives can be influenced by several factors. While specific data on the direct effects of temperature, pressure, and catalyst loading for this compound synthesis is not extensively detailed in the provided results, general principles of quinoline synthesis, such as the Friedländer annulation, offer insights. nih.gov These reactions often involve the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group.

The Doebner-von Miller reaction, a variation for synthesizing quinolines, utilizes α,β-unsaturated aldehydes or ketones. nih.gov Such syntheses can be sensitive to temperature, where higher temperatures may accelerate the reaction but can also lead to side product formation and tarring. nih.gov The pressure is typically atmospheric, although specific applications might employ different conditions.

Catalyst loading is another critical parameter. Various catalysts, including Brønsted acids (like p-toluenesulfonic acid), Lewis acids, and metal-based catalysts, are employed in quinoline synthesis. nih.govnih.gov The optimal catalyst concentration is crucial; insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can promote side reactions or complicate purification. For instance, in related quinoline syntheses, catalyst loading is carefully controlled to achieve high yields. nih.gov

Table 1: General Parameters Influencing Quinoline Synthesis

| Parameter | Effect on Reaction | Considerations for Optimization |

| Temperature | Affects reaction rate and selectivity. | Balance reaction speed with the potential for side product formation and decomposition. nih.gov |

| Pressure | Typically atmospheric for standard syntheses. | May be varied for specific gas-phase or high-pressure reactions. |

| Catalyst Loading | Influences reaction rate and efficiency. | Optimize concentration to maximize yield and minimize side reactions and purification challenges. nih.gov |

Purification Techniques and Purity Assessment

Following synthesis, purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:

Recrystallization: This technique is often used to purify solid compounds based on differences in solubility.

Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for separating compounds with different polarities. princeton.edu The choice of solvent system (eluent) is critical for effective separation.

Washing: Washing the crude product with appropriate solvents can remove certain impurities.

Purity assessment is performed using a combination of analytical methods:

Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and assess the purity of fractions collected during column chromatography. princeton.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to confirm the identity and purity of the compound. princeton.edu

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can help in identifying impurities. princeton.eduasianpubs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. princeton.eduasianpubs.org

Elemental Analysis: Provides the percentage composition of elements in the compound, which can be compared with the theoretical values to confirm purity. asianpubs.org

Derivatization Chemistry of this compound

The presence of a reactive thiol group, a quinoline nitrogen atom, and an aromatic ring system makes this compound a versatile building block for the synthesis of a wide range of derivatives. cymitquimica.com

Functionalization of the Thiol Group (e.g., alkylation, acylation, disulfide formation)

The thiol group (-SH) is a key site for functionalization. It exists in tautomeric equilibrium with the thione form (=S). mdpi.com

Alkylation: The thiol group can be readily alkylated using various alkylating agents. This reaction typically proceeds via nucleophilic substitution, where the thiolate anion attacks an electrophilic carbon. libretexts.org For instance, reaction with alkyl halides in the presence of a base leads to the formation of thioethers.

Acylation: Reaction with acyl halides or anhydrides results in the formation of thioesters.

Disulfide Formation: Oxidation of the thiol group can lead to the formation of a disulfide bridge, linking two quinoline molecules. This can be achieved using mild oxidizing agents. Mixed disulfides can also be formed by reaction with other thiols. nih.gov Thiol-ene click reactions represent a modern approach to forming stable thioether linkages under mild conditions. nih.gov

Table 2: Representative Reactions of the Thiol Group

| Reaction Type | Reagents | Functional Group Formed |

| Alkylation | Alkyl halides, Base | Thioether (-S-R) |

| Acylation | Acyl halides, Anhydrides | Thioester (-S-C(=O)R) |

| Disulfide Formation | Mild oxidizing agents | Disulfide (-S-S-) |

| Thiol-ene Click Reaction | Alkenes | Thioether (-S-CH₂-CH₂-R) nih.gov |

Transformations Involving the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is basic and can undergo various transformations:

N-Alkylation: The nitrogen can be alkylated to form quaternary quinolinium salts.

N-Oxidation: Treatment with oxidizing agents like peroxy acids can lead to the formation of the corresponding N-oxide. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring itself can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The electron-donating methyl groups and the heterocyclic ring system influence the position of electrophilic attack. However, the electron-withdrawing nature of the quinoline nitrogen can deactivate the ring towards EAS.

Nucleophilic Aromatic Substitution (SNA_r): The presence of a good leaving group on the quinoline ring allows for nucleophilic substitution. For example, a chloro-substituted quinoline can react with various nucleophiles. mdpi.com The reaction of heteroaryl halides with thiols is a common method for forming aryl thioethers. nih.gov The rate and feasibility of these reactions are highly dependent on the electronic nature of the quinoline ring and the position of the leaving group. masterorganicchemistry.com

Comprehensive Spectroscopic and Structural Elucidation of 4,7 Dimethylquinoline 2 Thiol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 4,7-dimethylquinoline-2-thiol. Through a series of one- and two-dimensional experiments, the connectivity of atoms and the chemical environment of specific nuclei can be precisely mapped.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC) NMR for Structural Connectivity

While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the known chemical shifts of quinoline (B57606) derivatives. tsijournals.comresearchgate.net One-dimensional NMR provides foundational information about the number and types of protons and carbons in the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, typically in the range of 7.0-8.5 ppm. The two methyl groups (at positions C4 and C7) would appear as sharp singlet signals in the upfield region, likely between 2.4 and 2.8 ppm. The proton attached to the heteroatom (N-H in the thione tautomer or S-H in the thiol tautomer) would exhibit a characteristic chemical shift that is sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum would display eleven distinct signals corresponding to each carbon atom. The carbons of the quinoline ring are expected to resonate in the aromatic region (115-150 ppm), with the carbon attached to the nitrogen (C2) showing a characteristic downfield shift. The methyl carbons would appear at the higher field end of the spectrum (typically 15-25 ppm).

Two-dimensional NMR experiments are essential for unambiguously assigning these signals and confirming the molecular framework. oaji.netresearchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the aromatic ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| C2 | - | ~178 (C=S) | H3 → C2, C4, C4-CH₃ |

| C3 | ~6.8 - 7.2 | ~120 | H3 → C2, C4, C4a |

| C4 | - | ~145 | H3, H5, C4-CH₃ → C4 |

| C4-CH₃ | ~2.5 - 2.7 | ~18 | C4-CH₃ → C3, C4, C4a |

| C4a | - | ~140 | H3, H5 → C4a |

| C5 | ~7.4 - 7.6 | ~127 | H5 → C4, C4a, C6, C7 |

| C6 | ~7.1 - 7.3 | ~125 | H5, H8 → C6 |

| C7 | - | ~138 | H6, H8, C7-CH₃ → C7 |

| C7-CH₃ | ~2.4 - 2.6 | ~21 | C7-CH₃ → C6, C7, C8 |

| C8 | ~7.6 - 7.8 | ~128 | H8 → C6, C7, C7-CH₃, C8a |

| C8a | - | ~148 | H5, H8 → C8a |

| N1-H | Variable | - | N1-H → C2, C8a |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. The thione tautomer is assumed for predictions.

¹⁵N and ³³S NMR for Heteroatom Environment Characterization

Direct observation of the nitrogen and sulfur nuclei provides invaluable insight into the electronic environment at these key heteroatoms.

¹⁵N NMR Spectroscopy: With its wide range of chemical shifts, ¹⁵N NMR is highly sensitive to the bonding and electronic state of the nitrogen atom. tandfonline.comtandfonline.comresearchgate.net For this compound, the ¹⁵N chemical shift would definitively distinguish between the thiol and thione tautomers. The sp²-hybridized nitrogen in the thione form (C=S) would have a significantly different chemical shift compared to the sp²-hybridized nitrogen in the thiol form (-N=C-SH). Studies on quinoline and its derivatives have shown the utility of ¹⁵N NMR in determining protonation sites and conformation, which are analogous to studying tautomeric forms. tandfonline.comrsc.orgresearchgate.net

³³S NMR Spectroscopy: Although experimentally challenging due to the quadrupolar nature of the ³³S nucleus and its low natural abundance, ³³S NMR offers a direct probe of the sulfur atom. nih.govhuji.ac.il The chemical shift of ³³S is highly dependent on the oxidation state and bonding environment. A clear distinction would be observed between the thiocarbonyl group (C=S) of the thione tautomer and the thiol group (C-SH) of the thiol tautomer. rsc.orgst-andrews.ac.uk The expected chemical shift for a thiol is in the range of -458 to -332 ppm, while thiones resonate in a different region, providing unambiguous evidence of the dominant tautomeric form. nih.gov

Dynamic NMR Studies for Tautomeric Equilibria and Conformational Analysis

This compound can exist in a tautomeric equilibrium between the thiol form (this compound) and the more stable thione form (4,7-dimethyl-1H-quinoline-2-thione). researchgate.net Dynamic NMR spectroscopy, particularly variable-temperature (VT-NMR) studies, is the primary tool for investigating the kinetics and thermodynamics of this equilibrium. iaea.org

At low temperatures, if the rate of interconversion is slow on the NMR timescale, separate signals for both tautomers might be observed. As the temperature is increased, the rate of exchange between the tautomers accelerates. This leads to the broadening of the NMR signals corresponding to the atoms involved in the tautomerization (e.g., H3, C2, C3, and the N-H/S-H protons). At a sufficiently high temperature, the exchange becomes so rapid that the distinct signals coalesce into a single, time-averaged signal. Analysis of the line shapes and coalescence temperature can provide quantitative data on the activation energy and equilibrium constant of the tautomeric process.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is essential for unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound, the molecular formula is C₁₁H₁₁NS. HRMS provides an experimentally measured mass that can be compared to the calculated exact mass. rsc.org

The calculated monoisotopic mass for C₁₁H₁₁NS is 189.06122 Da. An HRMS experiment would aim to measure a mass-to-charge ratio (m/z) that matches this value to within a few parts per million (ppm), thus confirming the molecular formula and ruling out other potential compositions with the same nominal mass. Common adducts are also observed, such as the protonated molecule [M+H]⁺.

Interactive Table: Predicted HRMS Data for C₁₁H₁₁NS

| Ion/Adduct | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₁H₁₁NS⁺ | 189.06067 |

| [M+H]⁺ | C₁₁H₁₂NS⁺ | 190.06850 |

| [M+Na]⁺ | C₁₁H₁₁NNaS⁺ | 212.05044 |

| [M-H]⁻ | C₁₁H₁₀NS⁻ | 188.05394 |

Data sourced from theoretical predictions.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Identification of Key Functional Group Vibrations (C=S, C-SH, C=N)

The vibrational spectrum of this compound is dominated by contributions from the quinoline ring and the sulfur-containing functional group. The presence and position of certain bands can confirm the dominant tautomeric form. researchgate.net

C=S (Thione) Vibration: The thiocarbonyl or thione group (C=S) has a characteristic stretching vibration. However, its position in the spectrum is highly variable and can be strongly coupled with other vibrations. cdnsciencepub.com Literature reports place the C=S stretch over a wide range, from below 800 cm⁻¹ to over 1500 cm⁻¹, with strong absorptions often found in the 1350-1050 cm⁻¹ region. researchgate.netresearchgate.netcdnsciencepub.com

C-SH (Thiol) Vibrations: The thiol tautomer would exhibit two characteristic vibrations. The S-H stretching mode appears as a very weak band in the FTIR spectrum around 2600-2550 cm⁻¹. The C-S stretching vibration is typically found in the 750-600 cm⁻¹ region. uci.edu Raman spectroscopy can be particularly effective for detecting these sulfur-related vibrations.

C=N (Quinoline) Vibration: The stretching vibration of the C=N bond within the quinoline heterocyclic ring is expected to produce a strong band in the region of 1630-1580 cm⁻¹. scialert.netresearchgate.net Other characteristic bands for the quinoline ring include C=C aromatic stretching vibrations (1600-1450 cm⁻¹) and C-H aromatic stretching vibrations (above 3000 cm⁻¹). researchgate.netuomustansiriyah.edu.iq

Interactive Table: Characteristic Vibrational Frequencies for this compound Tautomers

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - FTIR | Expected Wavenumber (cm⁻¹) - Raman | Notes |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Medium to weak intensity. |

| Methyl C-H | Stretching | 3000 - 2850 | 3000 - 2850 | Strong intensity. |

| S-H (Thiol form) | Stretching | 2600 - 2550 | 2600 - 2550 | Weak intensity, often hard to detect in FTIR. |

| C=N (Ring) | Stretching | 1630 - 1580 | 1630 - 1580 | Strong to medium intensity. |

| C=C (Ring) | Stretching | 1600 - 1450 | 1600 - 1450 | Multiple bands, strong to medium. |

| C=S (Thione form) | Stretching | 1350 - 1050 | 1350 - 1050 | Variable intensity and position, often coupled. |

| C-S (Thiol form) | Stretching | 750 - 600 | 750 - 600 | Medium to weak intensity. |

Probing Hydrogen Bonding Networks and Intermolecular Interactions

The molecular structure of this compound, particularly in its predominant thione form (4,7-dimethyl-1H-quinoline-2-thione), allows for a variety of intermolecular interactions that dictate its supramolecular chemistry. These interactions are crucial in determining the solid-state packing and physical properties of the compound.

In the crystalline state, it is anticipated that the N-H group of the quinoline-2-thione moiety would act as a hydrogen bond donor, while the thiocarbonyl sulfur atom would serve as a hydrogen bond acceptor. This could lead to the formation of centrosymmetric dimers through N-H···S hydrogen bonds. Furthermore, the presence of aromatic rings and methyl groups introduces the possibility of weaker, yet significant, C-H···π and C-H···S interactions. nih.gov The interplay of these forces results in a complex three-dimensional hydrogen-bonding network.

It is also important to consider S-H/π interactions, which have been identified as a significant organizing force in the crystal structures of other thiol-containing aromatic compounds. nih.gov In such interactions, the thiol S-H group interacts with the π-electron cloud of an adjacent aromatic ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of this compound is expected to be characterized by transitions within the conjugated quinoline ring system. Quantum mechanical calculations on the parent compound, quinoline-2-thiol (B7765226), predict that the thione tautomer is the major form in the tautomeric equilibrium, a finding that is supported by absorption spectra. researchgate.net

For quinoline-2(1H)-thione, theoretical calculations show strong bands at approximately 358.8 nm and 269.8 nm, while the thiol tautomer is predicted to have strong bands at around 308.0 nm and 242.9 nm. researchgate.net Experimental UV-Vis spectra of quinoline derivatives in various solvents confirm absorptions in these regions. researchgate.net It is anticipated that this compound would exhibit a similar UV-Vis profile, with potential minor shifts in the absorption maxima due to the electronic effects of the two methyl substituents on the quinoline ring.

The observed electronic transitions are likely to be of the π → π* and n → π* types, characteristic of conjugated systems containing heteroatoms. The high-intensity bands are attributable to π → π* transitions, while the lower-intensity, longer-wavelength absorptions correspond to n → π* transitions.

| Predicted Electronic Transitions for Quinoline-2-thiol Tautomers | | :--- | :--- | | Tautomer | Predicted Strong Absorption Bands (nm) | | Quinoline-2(1H)-thione | ~359, ~270 | | Quinoline-2-thiol | ~308, ~243 |

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray diffraction studies of related quinoline derivatives provide insight into the expected molecular geometry of this compound. The quinoline ring system is expected to be essentially planar. For a related compound, S-quinolin-2-ylmethyldithiocarbazate, the C=S bond length was reported as 1.6804(14) Å, which is intermediate between a typical single and double bond, suggesting some delocalization of electron density. researchgate.net

The bond angles within the quinoline ring are expected to be close to 120°, consistent with sp² hybridization of the carbon and nitrogen atoms. The exocyclic angles involving the thiol/thione group will be influenced by steric and electronic factors.

| Expected Bond Parameters in this compound | | :--- | :--- | | Parameter | Expected Value | | C=S Bond Length (Thione) | ~1.68 Å | | C-N Bond Lengths (in ring) | ~1.37 - 1.41 Å | | C-C Bond Lengths (in ring) | ~1.36 - 1.42 Å | | Ring Bond Angles | ~118° - 122° |

The crystal packing of this compound is expected to be dominated by a combination of hydrogen bonding and π-π stacking interactions. In many quinoline derivatives, pairs of quinoline rings lie parallel and overlapping with each other, with a mean separation of around 3.4 to 3.5 Å, which is characteristic of π-π stacking. researchgate.netresearchgate.net

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, particularly those capable of forming various intermolecular interactions. For this compound, the potential for different hydrogen bonding motifs (e.g., chains vs. dimers) and varied π-π stacking arrangements could lead to the existence of multiple polymorphic forms.

The principles of crystal engineering could be applied to selectively crystallize different polymorphs by varying crystallization conditions such as solvent, temperature, and cooling rate. The study of polymorphism is important as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

Computational Chemistry and Theoretical Investigations of 4,7 Dimethylquinoline 2 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and geometry of molecules. For a hypothetical study on 4,7-Dimethylquinoline-2-thiol, the following analyses would be crucial.

Geometry Optimization and Conformational Analysis

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. Furthermore, a conformational analysis would be necessary to explore different spatial arrangements of the methyl groups and the thiol group to ensure the global minimum energy structure is found. However, specific optimized coordinates and conformational analysis data for this compound are not present in the current body of scientific literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's stability and reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Without specific DFT calculations for this compound, a data table of these values cannot be generated. For illustrative purposes, a hypothetical data table is presented below.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| HOMO-LUMO Gap (ΔE) | Data Not Available |

| Ionization Potential (I) | Data Not Available |

| Electron Affinity (A) | Data Not Available |

| Chemical Hardness (η) | Data Not Available |

| Electronegativity (χ) | Data Not Available |

Electrostatic Potential Surface Analysis for Reactivity Prediction

An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, an ESP map would likely show negative potential around the sulfur and nitrogen atoms, suggesting these are sites for electrophilic interaction. However, specific ESP maps for this molecule have not been published.

Tautomerism Studies: Thiol-Thione Equilibrium and Solvent Effects

Quinoline-2-thiol (B7765226) derivatives are known to exist in a tautomeric equilibrium between the thiol and thione forms. In the case of this compound, this would be an equilibrium between the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H bond), which is more accurately named 4,7-dimethylquinolin-2(1H)-thione. Quantum mechanical calculations on the parent compound, quinoline-2-thiol, predict that the thione tautomer is the major form. researchgate.net

Relative Stabilities of Tautomeric Forms in Gas Phase and Solution

Computational studies would be essential to determine the relative stabilities of the thiol and thione tautomers of this compound. These calculations are typically performed for the isolated molecule in the gas phase and in the presence of different solvents to understand how the environment influences the equilibrium. The polarity of the solvent can significantly impact the stability of each tautomer. Generally, more polar solvents tend to stabilize the more polar tautomer. For quinoline-2-thiol, the thione form is more polar and is favored in polar solvents. It is expected that a similar trend would be observed for the 4,7-dimethyl derivative, but specific computational data is lacking.

Quantum Chemical Calculations of Tautomeric Free Energy Differences

To quantify the tautomeric equilibrium, quantum chemical calculations are used to determine the Gibbs free energy difference (ΔG) between the tautomers. A negative ΔG indicates that the product tautomer is more stable. These calculations would provide a quantitative measure of the position of the thiol-thione equilibrium for this compound in the gas phase and in various solvents. Without dedicated studies on this molecule, a data table of these free energy differences cannot be compiled. A hypothetical table is shown below to illustrate how such data would be presented.

| Medium | ΔG (Thione - Thiol) (kcal/mol) | Predominant Tautomer |

|---|---|---|

| Gas Phase | Data Not Available | Data Not Available |

| Water | Data Not Available | Data Not Available |

| DMSO | Data Not Available | Data Not Available |

| Chloroform | Data Not Available | Data Not Available |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic evolution of molecules over time, offering insights into conformational stability, flexibility, and interactions with the surrounding environment, such as solvents or biological receptors.

For quinoline (B57606) derivatives, MD simulations have been instrumental in evaluating their stability and interaction mechanisms. For instance, simulations on halogenated quinoline derivatives targeting monoamine oxidase (MAO) enzymes revealed that stable complexes are formed, with key metrics like Root Mean Square Deviation (RMSD), Radius of Gyration (RoG), and Root Mean Square Fluctuation (RMSF) indicating structural stability. nih.gov In one study, a quinoline derivative complexed with MAO-A showed an average RMSD of 2.683 ± 0.625 Å, suggesting a stable binding conformation over the simulation period. nih.gov Similarly, MD simulations performed on novel quinoline derivatives designed as protease inhibitors for SARS-CoV-2 demonstrated the stability of the ligand-protein complexes through analysis of conformational stability, residue flexibility, compactness, and hydrogen bonding. nih.gov

The solvation effects on this compound can be predicted by simulating the compound in a solvent box, typically with water, to mimic physiological conditions. The effect of solvation on molecular geometries and energies is often modeled using implicit solvation models like the SMD model or explicit solvent molecules like the TIP3P water model. nih.gov Such simulations would analyze the formation of hydrogen bonds between the thiol/thione group and water molecules and calculate the Solvent Accessible Surface Area (SASA) to understand how the compound exposes itself to the solvent. nih.gov For related heteroaromatic drugs, MD simulations have been used to study their solubilization and aggregation in different solvents, providing a deep understanding of the dynamic interactions between the components. rsc.org Through radial distribution functions (RDFs), it is possible to investigate the specific interactions between atoms of the quinoline derivative and solvent molecules. researchgate.netresearchgate.net

Table 1: Representative MD Simulation Parameters and Results for Quinoline Derivatives

| Quinoline Derivative Class | Target | Key MD Metric | Finding | Reference |

|---|---|---|---|---|

| Halogenated Quinolines | MAO-A/B | RMSD, RoG, RMSF | Complexes displayed strong structural stability compared to reference drugs. | nih.gov |

| Protease Inhibitors | SARS-CoV-2 Mpro | SASA, Hydrogen Bonding | Showed comparable stability and strong intermolecular hydrogen bonding to a reference drug. | nih.gov |

| Acetylcholinesterase Inhibitors | AChE | Binding Energy (MMPBSA) | Identified promising candidates based on dynamic behavior and improved affinity within the enzyme's catalytic pocket. | researchgate.net |

| Antiviral Agents | RSV G protein | Binding Energy | Predicted a stable complex with a binding energy of -5.64 kcal/mol. | doi.org |

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling based on Theoretical Descriptors

QSAR and QSPR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models rely on molecular descriptors calculated from the theoretical structure of the molecules.

For quinoline-based compounds, QSAR models have been successfully developed to predict various biological activities. For example, a 3D-QSAR study on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1) yielded robust models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com These models, which had good statistical and predictive properties (CoMFA: q² = 0.778, R²pred = 0.709; CoMSIA: q² = 0.764, R²pred = 0.713), utilized steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields as descriptors. mdpi.com Such models are crucial for designing new derivatives with enhanced potency. mdpi.com

To develop a QSAR/QSPR model for this compound, a series of analogues would be required. Theoretical descriptors would be calculated using computational chemistry packages. These descriptors fall into several categories:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Geometrical: Related to the 3D structure of the molecule.

Quantum Chemical: Such as HOMO-LUMO energies, dipole moment, and atomic charges, often calculated using Density Functional Theory (DFT). nih.govnih.gov

In studies of quinazoline (B50416) derivatives, descriptors related to charge, chemical constitution, and 2D autocorrelation were found to be significant for predicting anticancer activity. nih.gov The resulting QSAR models can guide the synthesis of new compounds by predicting their activity before they are created. nih.gov

Table 2: Common Theoretical Descriptors in QSAR/QSPR Studies of Quinoline Analogues

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Mulliken charges | Describes electronic properties, reactivity, and polarity. nih.govmdpi.com |

| Steric (CoMFA) | Lennard-Jones potential fields | Models the shape and size of the molecule related to receptor binding. mdpi.com |

| Electrostatic (CoMFA/CoMSIA) | Coulombic potential fields | Represents the electrostatic interactions with a biological target. mdpi.com |

| Physicochemical | LogP, Molar refractivity | Relates to lipophilicity and transport properties. |

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) and Comparison with Experimental Data

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm molecular structures and understand their electronic and vibrational characteristics.

For this compound, DFT calculations would be essential. The geometry of the molecule is first optimized, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). nih.govnih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental FT-IR and Raman spectra. nih.govscielo.org.za For quinoline derivatives, DFT has been used to assign principal vibrational modes by analyzing the potential energy distribution (PED). researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.govscielo.org.za Studies on various quinoline derivatives have shown a high correlation between theoretical and experimental NMR chemical shift values, confirming the consistency of the computational results and aiding in structural elucidation. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. nih.govnih.gov For quinoline-2-thiol, calculations predict that the thione tautomer is the major form, which is confirmed by absorption spectra. researchgate.net The thione form is expected to have an absorption peak between 300 and 400 nm due to the n-π* transition of the C=S group, while the thiol tautomer would absorb below 300 nm. researchgate.net

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Representative Quinoline Derivative

| Spectroscopic Technique | Computational Method | Predicted Value (Example) | Experimental Value (Example) | Reference |

|---|---|---|---|---|

| FT-IR (C=O stretch) | DFT/B3LYP | 1725 cm⁻¹ | 1713 cm⁻¹ | scielo.org.za |

| ¹H NMR | DFT/GIAO | High correlation with experimental shifts | - | nih.gov |

| ¹³C NMR | DFT/GIAO | Good agreement with experimental values | - | nih.gov |

| UV-Vis (λmax) | TD-DFT | Calculated λmax values align with observed spectra | - | researchgate.net |

Reactivity and Reaction Mechanisms of 4,7 Dimethylquinoline 2 Thiol

Nucleophilic and Electrophilic Reactivity of the Thiol and Quinoline (B57606) Moieties

Nucleophilic Reactivity

The thiol and quinoline moieties of 4,7-dimethylquinoline-2-thiol provide multiple sites for nucleophilic attack.

Sulfur Nucleophilicity: The sulfur atom, particularly in its deprotonated thiolate form, is an excellent nucleophile. youtube.com It readily participates in substitution and addition reactions with a wide range of electrophiles. For instance, alkylated quinoline-2-thiol (B7765226) derivatives can be synthesized, indicating the sulfur's capacity to attack electrophilic carbon centers. researchgate.net The general reactivity of thiols and thiolates includes association with carbocations, participation in SN2 reactions, and addition to polarized pi bonds like those in carbonyl compounds. youtube.com

Nitrogen and Ring Nucleophilicity: The nitrogen atom of the quinoline ring can also act as a nucleophile. The quinoline ring system can undergo nucleophilic substitution reactions, particularly at the 4-position, if a suitable leaving group is present. Studies on 4-chloro-8-methylquinoline-2(1H)-thione, a related compound, demonstrate that the chloro group at the C-4 position is susceptible to displacement by various nucleophiles, including thiols, hydrazine, and azide ions. mdpi.com

Electrophilic Reactivity

While rich in nucleophilic character, the molecule also possesses sites susceptible to electrophilic attack.

Carbon Electrophilicity: In the predominant thione tautomer, the carbon atom of the thiocarbonyl group (C=S) is electrophilic and can be attacked by nucleophiles.

Ring Electrophilicity: The quinoline ring itself is generally electron-rich. However, protonation of the ring nitrogen under acidic conditions enhances its electrophilicity, making it more susceptible to nucleophilic attack, which is a key step in certain reduction mechanisms.

| Reaction Type | Nucleophile | Electrophile | Product Type |

| S-Alkylation | 4,7-Dimethylquinoline-2-thiolate | Alkyl Halide | 2-(Alkylthio)-4,7-dimethylquinoline |

| C4-Substitution | Hydrazine | 4-Chloro-8-methylquinoline-2(1H)-thione | 4-Hydrazino-8-methylquinoline-2(1H)-thione mdpi.com |

| Michael Addition | Thiolate | α,β-Unsaturated Carbonyl | Thioether Adduct nih.gov |

Oxidation Reactions of the Thiol Group (e.g., to disulfides, sulfoxides, sulfones)

The thiol group is highly susceptible to oxidation, which typically proceeds in a stepwise manner, yielding progressively higher oxidation states of sulfur.

Thiol to Disulfide: The most common oxidation reaction for thiols is the formation of a disulfide bridge. This oxidative coupling of two thiol molecules to form a dimer is readily achieved under mild conditions. youtube.com A variety of oxidizing systems can be employed, including activated carbon with air, molecular iodine, or hydrogen peroxide catalyzed by an iodide source. kobe-u.ac.jporganic-chemistry.org This initial oxidation is a reversible process.

Disulfide to Higher Oxidation States: Further oxidation of the thiol can lead to irreversible products. The reaction is believed to proceed through a transient sulfenic acid (R-SOH) intermediate. nih.gov This reactive species can be further oxidized to a sulfinic acid (R-SO₂H) and subsequently to a sulfonic acid (R-SO₃H). nih.gov Controlling the reaction conditions is critical to prevent over-oxidation to these higher, irreversible states. researchgate.net

| Starting Material | Oxidizing Agent | Product | Product Class |

| Thiol (R-SH) | Mild (e.g., I₂, Air) | R-S-S-R | Disulfide youtube.com |

| Thiol (R-SH) | Strong (e.g., H₂O₂) | R-SO₂H | Sulfinic Acid nih.gov |

| Sulfinic Acid (R-SO₂H) | Strong (e.g., H₂O₂) | R-SO₃H | Sulfonic Acid nih.gov |

Reduction Pathways

The principal reduction reactions involving this compound focus on the disulfide linkage and the aromatic quinoline core.

Reduction of Disulfides: The disulfide bond can be readily cleaved to regenerate the corresponding thiols. This reduction is a cornerstone of thiol chemistry. youtube.com In a laboratory setting, this is often accomplished using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME). libretexts.org In biological systems, enzymes such as glutathione reductase catalyze the reduction of glutathione disulfide (GSSG) back to its reduced thiol form (GSH). libretexts.org

Reduction of the Quinoline Ring: The aromatic quinoline nucleus can be reduced to the corresponding 1,2,3,4-tetrahydroquinoline. This transformation breaks the aromaticity of the nitrogen-containing ring and is synthetically valuable. Various methods have been developed for this reduction, including the use of iodine as a catalyst with hydroboranes under mild conditions or photochemical methods employing trifluoroacetic acid (TFA) and triethylsilane. nih.govrsc.org Mechanistic proposals for catalytic transfer hydrogenation suggest a sequence of 1,4-hydride addition, isomerization, and a final 1,2-hydride addition. researchgate.net

Cycloaddition and Condensation Reactions

The quinoline scaffold can participate in cycloaddition reactions to construct more complex fused-ring systems.

[4+2] Cycloaddition (Diels-Alder): Quinoline derivatives have been shown to undergo intermolecular [4+2] cycloaddition reactions. researchgate.netcombichemistry.com In these reactions, a part of the quinoline system can act as the diene component, reacting with a suitable dienophile to form a new six-membered ring. combichemistry.comnih.gov

Photochemical Cycloaddition: A notable reaction is the photochemical dearomative cycloaddition between quinolines and alkenes. These reactions, often enabled by a photosensitizer and a Lewis acid, proceed via a stepwise radical mechanism to yield para-cycloadducts with high regio- and diastereoselectivity. nih.gov

Condensation reactions, for example, involving the activated methyl group at the C4 position, are also mechanistically plausible, reflecting the known reactivity of methylquinolines, though specific examples for this compound are not detailed in the literature.

Photoreactivity and Photochemical Transformations

The interaction of this compound with light can induce several transformations, leveraging the photochemical properties of both the quinoline core and the thiol group.

Formation of Thiyl Radicals: The corresponding disulfide, 1,2-di(quinolin-2-yl)disulfide, can undergo photolysis to generate quinoline-2-thiyl radicals. The reactions of these radical species can be monitored using transient vibrational absorption spectroscopy. bris.ac.uk

Fluorescence and Photophysical Processes: S-alkylated quinoline-2-thiol derivatives exhibit fluorescence. This fluorescence is sensitive to the chemical environment and can be quenched by the presence of certain metal ions or by changes in pH, suggesting the involvement of photoinduced electron transfer (PET) as a de-excitation pathway. researchgate.net

Photorearrangements and Photodeprotection: Quinoline moieties can be used as photosensitive protecting groups. For example, some quinoline-protected dialkylanilines have been observed to undergo an unconventional Hofmann-Martius photorearrangement reaction upon photolysis. nih.gov In a related application, thiol groups can be masked with photolabile protecting groups; upon UV irradiation, the free thiol is regenerated and can participate in subsequent reactions, such as thiol-ene click coupling, to form polymer networks. mdpi.com

Investigation of Intermediates and Transition States in Key Reactions

Understanding the transient species and energy profiles of reactions involving this compound is essential for predicting and controlling chemical outcomes. Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating these complex mechanistic details. rsc.orgmdpi.com

Tautomeric Equilibrium: As previously mentioned, quantum mechanical calculations for quinoline-2-thiol have been instrumental in establishing the thione form as the more stable tautomer in its ground state. researchgate.net

Cycloaddition Mechanisms: DFT calculations are used to investigate whether cycloaddition reactions proceed through a concerted, single-transition-state mechanism or a stepwise pathway involving diradical or zwitterionic intermediates. mdpi.com For the photochemical cycloaddition of quinolines with alkenes, mechanistic studies combining experimental and computational approaches point to a reversible radical addition followed by a selectivity-determining radical recombination step. nih.gov

Radical Intermediates: The photochemical reduction of quinolines is proposed to proceed through a key diradical intermediate. nih.gov Similarly, the photolysis of the corresponding disulfide generates a thiyl radical, a key intermediate in subsequent radical chemistry. bris.ac.uk The direct detection and characterization of such short-lived intermediates are often achieved with time-resolved spectroscopy. nih.gov

Coordination Chemistry and Ligand Applications of 4,7 Dimethylquinoline 2 Thiol

Ligand Design Principles and Chelation Modes of 4,7-Dimethylquinoline-2-thiol

This compound is a heterocyclic compound that possesses significant potential as a ligand in coordination chemistry. Its structural framework is built upon a quinoline (B57606) ring, which is functionalized with two methyl groups and a thiol group. The design of this ligand incorporates key features that make it an effective chelating agent for a variety of metal ions. The molecule exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (4,7-dimethyl-1H-quinoline-2-thione) researchgate.net. This property is crucial to its coordination behavior.

Mono- and Polydentate Coordination Capabilities

Based on its structure, this compound is primarily expected to function as a bidentate ligand. Bidentate coordination involves the ligand binding to a central metal ion through two donor atoms simultaneously, forming a stable chelate ring. In this case, the coordination would occur through the nitrogen atom of the quinoline ring and the sulfur atom of the deprotonated thiol group nih.gov. The formation of a five- or six-membered chelate ring is a common and stabilizing feature for such complexes nih.gov. While it predominantly acts as a bidentate ligand, the possibility of it acting as a monodentate ligand through either the sulfur or nitrogen atom, or as a bridging ligand connecting two metal centers, cannot be entirely ruled out under specific reaction conditions.

Role of the Thiol and Nitrogen Donor Atoms

The coordination capability of this compound is dictated by its two primary donor atoms: the quinoline ring nitrogen and the exocyclic sulfur atom.

Nitrogen Donor: The nitrogen atom is part of the aromatic quinoline system. As a heteroatom in an aromatic ring, it possesses a lone pair of electrons that can be readily donated to a metal ion, making it a classic N-donor site researchgate.net. The coordination of the nitrogen atom is a key step in the chelation process.

Thiol/Thiolate Donor: The thiol group (-SH) is the other crucial coordination site. In solution, particularly in the presence of a base or a metal ion, it can easily undergo deprotonation to form the thiolate anion (-S⁻). This thiolate group is a "soft" Lewis base, which, according to Hard and Soft Acid and Base (HSAB) theory, forms strong and stable bonds with soft or intermediate Lewis acids, such as many transition metal ions wikipedia.orgnih.gov. The formation of the metal-sulfur bond is a defining feature of the resulting complexes researchgate.net. The coordination is typically confirmed by the disappearance of the S-H vibration in the infrared spectra of the metal complexes researchgate.net.

The synergistic action of both the nitrogen and sulfur atoms allows this compound to act as an efficient N,S-bidentate chelating agent, forming stable complexes with a wide range of metal ions uomphysics.net.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. An ethanolic or methanolic solution of the ligand is often mixed with an aqueous or alcoholic solution of the metal salt (e.g., chlorides, acetates, or sulfates) in a specific molar ratio, commonly 1:2 (metal:ligand) nih.gov. The reaction mixture may be refluxed to ensure completion, and the resulting solid complex can then be isolated by filtration, washed, and dried nih.gov.

Complexes with Transition Metals (e.g., Cu, Ni, Zn, Pd, Pt, Co, Mn, Fe)

The versatile N,S donor set of this compound allows it to form stable complexes with a wide array of d-block transition metals. Quinoline-based ligands and thiol-containing ligands are well-documented to coordinate with metals such as copper(II), nickel(II), zinc(II), palladium(II), platinum(II), cobalt(II), manganese(II), and iron(II)/(III) nih.govresearchgate.netuomphysics.netmarquette.edu. The steric and electronic effects imparted by the ligand, including the methyl groups on the quinoline ring, can influence the resulting complexes' solubility and reactivity researchgate.net. The formation of these complexes is driven by the affinity of these metal ions for nitrogen and, particularly, the soft sulfur donor atom wikipedia.org.

Characterization by Elemental Analysis, Magnetic Susceptibility, and Molar Conductance

Once synthesized, the metal complexes are characterized by various physicochemical methods to determine their structure and properties.

Elemental Analysis: This fundamental technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex. The experimental values are compared with the calculated values for the proposed molecular formula to confirm the stoichiometry and the metal-to-ligand ratio in the complex marquette.edu.

Table 1: Representative Elemental Analysis Data for a Hypothetical [M(C₁₁H₁₀NS)₂] Complex

| Element | Calculated % | Found % |

| Carbon (C) | Varies | Varies |

| Hydrogen (H) | Varies | Varies |

| Nitrogen (N) | Varies | Varies |

| Sulfur (S) | Varies | Varies |

| Metal (M) | Varies | Varies |

| Note: The specific values depend on the central metal ion (M). |

Magnetic Susceptibility: Magnetic moment measurements are crucial for understanding the electronic structure and stereochemistry of complexes with paramagnetic metal centers (e.g., Cu(II), Ni(II) in octahedral geometry, Co(II), Mn(II), Fe(II)/III)). The effective magnetic moment (μ_eff), calculated from the measured magnetic susceptibility, indicates the number of unpaired electrons. For instance, Ni(II) complexes can be distinguished as either diamagnetic (μ_eff = 0 B.M.), suggesting a square planar geometry, or paramagnetic (μ_eff ≈ 2.8-3.5 B.M.), indicating an octahedral or tetrahedral geometry researchgate.net.

Table 2: Typical Magnetic Moments for Common Metal Ions

| Metal Ion | Geometry | Unpaired Electrons | Magnetic Moment (μ_eff, B.M.) |

| Cu(II) | Square Planar/Octahedral | 1 | 1.7 - 2.2 |

| Ni(II) | Octahedral/Tetrahedral | 2 | 2.8 - 4.0 |

| Ni(II) | Square Planar | 0 | Diamagnetic |

| Co(II) | Octahedral (high spin) | 3 | 4.3 - 5.2 |

| Mn(II) | Octahedral (high spin) | 5 | ~5.9 |

| Fe(II) | Octahedral (high spin) | 4 | ~5.5 |

| Fe(III) | Octahedral (high spin) | 5 | ~5.9 |

Molar Conductance: This measurement is performed on a solution of the complex in a non-coordinating solvent like DMF or DMSO to determine its electrolytic nature. The value of molar conductance helps to ascertain whether the anions are coordinated to the metal ion or are present as counter-ions outside the coordination sphere. High molar conductance values suggest an electrolytic nature, while low values indicate a non-electrolytic complex nih.gov.

Spectroscopic Analysis of Complexes

Spectroscopic techniques are indispensable for elucidating the coordination mode of the ligand and the geometry of the metal complexes.

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with those of its metal complexes provides direct evidence of coordination. Key spectral changes include the disappearance of the ν(S-H) band (typically around 2500-2600 cm⁻¹) upon deprotonation and coordination of the thiol group, and shifts in the stretching frequencies of the C=N and C-S bonds, indicating the involvement of the quinoline nitrogen and the sulfur atom in bonding to the metal ion. The appearance of new, low-frequency bands in the far-IR region can be attributed to ν(M-N) and ν(M-S) vibrations, further confirming chelation researchgate.net.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about the coordination geometry around the metal ion. The spectra typically show intense bands in the UV region due to intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) bands. The visible region contains the weaker d-d transition bands, whose position and intensity are characteristic of the stereochemistry of the metal ion. For example, a square planar Cu(II) complex would show different d-d transitions than a tetrahedrally distorted one researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., those of Zn(II), Cd(II), Pd(II), Pt(II), and square planar Ni(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The coordination of the ligand to the metal center causes changes in the chemical shifts of the protons and carbons of the ligand, particularly those near the donor atoms. The disappearance of the thiol proton signal in the ¹H NMR spectrum is a clear indication of deprotonation and coordination through the sulfur atom researchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is used to study complexes with unpaired electrons, such as those of Cu(II) and Mn(II) researchgate.net. For Cu(II) complexes, the EPR spectrum can provide detailed information about the coordination environment. An axial spectrum with g|| > g⊥ > 2.0023 is characteristic of a square planar or elongated octahedral geometry, with the unpaired electron residing in the dx²-y² orbital uomphysics.net. The g-values also provide insight into the covalent character of the metal-ligand bonds uomphysics.net.

Solid-State Structures of Metal Complexes via X-Ray Crystallography

Elucidation of Coordination Geometries and Ligand Conformations

The coordination geometry around a central metal ion is determined by its nature, oxidation state, and the number of coordinated ligands (coordination number). Transition metal complexes commonly adopt geometries such as tetrahedral, square planar, trigonal bipyramidal, and octahedral libretexts.orglibretexts.org.

In complexes involving this compound, the ligand can coordinate to a metal center in several ways:

Monodentate Coordination: Primarily through the deprotonated thiolate sulfur atom, which is a soft donor and preferentially binds to soft metal ions.

Bidentate Chelation: Through both the thiolate sulfur and the quinoline nitrogen atom, forming a stable chelate ring. The geometry would be significantly influenced by the "bite angle" of the chelating ligand marquette.edu.

The specific conformation of the this compound ligand would be revealed by crystallographic data, showing the planarity of the quinoline ring and its orientation relative to the metal's coordination sphere. The coordination number and resulting geometry depend on the metal-to-ligand ratio and the presence of other co-ligands nih.gov.

Table 1: Common Coordination Geometries in Transition Metal Complexes

| Coordination Number | Molecular Geometry | Example Ion/Complex |

| 4 | Tetrahedral | [ZnCl₄]²⁻ |

| 4 | Square Planar | [Ni(CN)₄]²⁻ |

| 5 | Trigonal Bipyramidal | [CoCl₅]²⁻ |

| 5 | Square Pyramidal | [VO(CN)₄]²⁻ |

| 6 | Octahedral | [CoCl₆]³⁻ |

| This table presents common coordination geometries observed in transition metal complexes, which would be applicable to complexes formed with this compound. Data derived from general chemistry principles libretexts.org. |

Study of Intermolecular Interactions in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. While the use of this compound as a primary linker in MOF synthesis is not documented in the provided search results, thiol-functionalized MOFs are a significant area of research rsc.orgnih.govcityu.edu.hk. If incorporated into a MOF structure, either as a primary linker or through post-synthetic modification, the 4,7-dimethylquinoline (B3351950) moiety would be expected to participate in various intermolecular interactions that stabilize the framework. These interactions can include hydrogen bonding and π–π stacking, which influence the material's porosity and guest-binding properties researchgate.net. The presence of sulfur atoms can also lead to specific interactions within the framework pores, which is valuable for applications like heavy metal capture rsc.org.

Stability and Thermodynamics of Metal-Thiolate Bonds

The stability of a metal complex in solution is quantified by its stability constant (or formation constant, K), with a higher value indicating a stronger metal-ligand interaction wikipedia.org. The bond between a metal ion and a thiolate ligand is generally strong, particularly with soft metal ions like Hg²⁺, Cd²⁺, and Pb²⁺, due to the principles of Hard and Soft Acids and Bases (HSAB) theory nih.govwikipedia.org.

The thermodynamic stability of metal complexes can be described by the change in Gibbs free energy (ΔG), which is related to changes in enthalpy (ΔH) and entropy (ΔS) during the complexation reaction. The formation of chelate rings by bidentate ligands like this compound typically leads to a significant increase in thermodynamic stability, an observation known as the chelate effect researchgate.net. Potentiometric titration is a common experimental method used to determine stability constants and thermodynamic parameters for new complexes chemicalpapers.com. Although specific thermodynamic data for this compound complexes are not available, the general order of stability for divalent transition metal complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) kuey.net.

Redox Properties of Metal Complexes

The redox properties of metal complexes are critical for their application in catalysis, sensing, and electronics. These properties are typically investigated using techniques like cyclic voltammetry. Metal complexes can feature redox activity centered on the metal ion, the ligand, or both mdpi.commit.edu.

Complexes of this compound could exhibit interesting electrochemical behavior:

Metal-Centered Redox: The metal ion itself could undergo reversible oxidation or reduction (e.g., Cu(I)/Cu(II) or Fe(II)/Fe(III)).

Ligand-Centered Redox: The quinoline ring system is a π-conjugated system that could potentially be oxidized or reduced. The thiolate group can also participate in redox chemistry, for instance, through the formation of disulfide bonds.

Supramolecular Assembly and Self-Assembled Monolayers (SAMs) involving this compound complexes

Supramolecular chemistry involves the formation of large, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces nih.gov. Metal complexes often serve as versatile building blocks for creating complex supramolecular architectures researchgate.netresearchgate.net. The planar aromatic quinoline rings in this compound complexes would be expected to promote π-π stacking interactions, leading to the formation of one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks in the solid state.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. Thiol-containing molecules are widely known to form robust SAMs on metal surfaces, particularly gold, silver, and copper northwestern.eduillinois.edu. The thiol group of this compound would act as an anchor, binding the molecule to the metal surface. The orientation of the quinoline rings would be influenced by intermolecular interactions between adjacent molecules, potentially forming a densely packed and stable monolayer. The stability and quality of such SAMs are crucial for applications in corrosion protection, sensing, and molecular electronics nih.gov.

Based on a thorough review of available scientific literature, there is currently no specific research data published on the catalytic applications of the compound this compound or its metal complexes in the areas outlined in your request.

Extensive searches for information regarding its use in homogeneous catalysis (including cross-coupling reactions like Suzuki, Heck, or Sonogashira), as a ligand in enantioselective catalysis, or in mechanistic studies of catalytic cycles have yielded no specific findings. Similarly, there is no available literature on its application in heterogeneous catalysis, such as in the development of surface-supported catalysts or its use in immobilization strategies for recycling.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly focused on this compound as instructed. The compound is available commercially, but its utility as a catalyst or catalytic ligand does not appear to be an area of published scientific investigation.

Catalytic Applications of 4,7 Dimethylquinoline 2 Thiol and Its Metal Complexes

Electrocatalysis and Photocatalysis

The unique electronic properties and coordination capabilities of 4,7-Dimethylquinoline-2-thiol and its metal complexes make them intriguing candidates for electrocatalytic and photocatalytic processes. The quinoline (B57606) ring system can facilitate electron transfer, while the thiol group provides a strong binding site for metal ions, which are often the active centers in catalytic reactions.